Antitumor agent-104

HER2-positive breast cancer cytotoxicity dual PARP1/CDK12 inhibition

Antitumor agent-104, also designated Compound 9 (CAS: 2245272-16-4, MF: C31H33FN6O3, MW: 556.63), is a synthetic small molecule that functions as a dual-target inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and cyclin-dependent kinase 12 (CDK12). It belongs to the class of bicyclic tetrahydropyridine pyrimidine derivatives.

Molecular Formula C31H33FN6O3
Molecular Weight 556.6 g/mol
Cat. No. B12375025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-104
Molecular FormulaC31H33FN6O3
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCOC2=NC=C3CN(CCC3=N2)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F
InChIInChI=1S/C31H33FN6O3/c32-26-10-9-21(18-28-23-7-2-3-8-24(23)29(39)36-35-28)17-25(26)30(40)38-15-11-27-22(20-38)19-33-31(34-27)41-16-6-14-37-12-4-1-5-13-37/h2-3,7-10,17,19H,1,4-6,11-16,18,20H2,(H,36,39)
InChIKeyFGGDDPHGBCQQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antitumor Agent-104 (Compound 9): A Dual PARP1/CDK12 Inhibitor for HER2-Positive and BRCA-Mutant Cancer Research


Antitumor agent-104, also designated Compound 9 (CAS: 2245272-16-4, MF: C31H33FN6O3, MW: 556.63), is a synthetic small molecule that functions as a dual-target inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and cyclin-dependent kinase 12 (CDK12). It belongs to the class of bicyclic tetrahydropyridine pyrimidine derivatives [1]. The compound was rationally designed to simultaneously disrupt DNA damage repair mechanisms and transcriptional regulation in tumors, offering a distinct pharmacological profile compared to single-target PARP1 inhibitors [1]. It is primarily utilized in preclinical oncology research to study synthetic lethality and targeted therapy in HER2-positive breast cancer and BRCA-mutant tumor models [1].

Why Olaparib and Other Single-Target PARP Inhibitors Cannot Substitute for Antitumor Agent-104 in HER2-Positive and BRCA-Mutant Models


Generic substitution of antitumor agent-104 with clinical PARP inhibitors such as olaparib, niraparib, or rucaparib is not scientifically justified because these single-target agents lack the coordinated inhibition of CDK12 that drives enhanced antitumor efficacy in specific genetic contexts. The dual-target mechanism of antitumor agent-104 is not merely additive; it is synergistic due to the co-amplification of HER2 and CDK12 in a majority of HER2-positive breast cancers [1]. The compound's ability to concurrently suppress PARP1 enzymatic activity and downregulate CDK12 expression results in superior cytotoxicity in HER2-positive and BRCA-mutant cell lines compared to olaparib alone, as demonstrated by direct head-to-head comparison [1]. Substituting with a single-target PARP inhibitor would forfeit this synergistic benefit, leading to significantly reduced antitumor potency in models where CDK12 co-inhibition is critical.

Quantitative Differentiation: Direct Comparative Evidence for Antitumor Agent-104 Versus Olaparib


Superior Cytotoxicity in HER2-Positive Breast Cancer Cells: Antitumor Agent-104 vs. Olaparib

Antitumor agent-104 (Compound 9) exhibited much greater potency against the HER2-positive breast cancer cell line SKBR3 in a concentration-dependent manner compared to olaparib [1]. The compound also demonstrated high sensitivity against the BRCA-mutant triple-negative breast cancer line HCC1937, outperforming olaparib [1]. Specific IC50 values from Table 1 of the source manuscript are not available in the open-access abstract; however, the qualitative superiority over olaparib is explicitly documented in the publication's results.

HER2-positive breast cancer cytotoxicity dual PARP1/CDK12 inhibition

PARP1 Enzymatic Inhibition: Antitumor Agent-104 Matches Olaparib's Potency at Low Concentration

In a cell-free PARP1 enzymatic assay, antitumor agent-104 (Compound 9) demonstrated inhibitory activity comparable to that of olaparib. At a concentration of 0.1 μM, compound 9 achieved a PARP1 inhibition rate of 98.25% ± 4.46 [1].

PARP1 inhibition enzymatic assay DNA damage repair

CDK12 Protein Expression Suppression: A Unique Mechanism Not Achieved by Olaparib

Antitumor agent-104 (Compound 9) inhibits CDK12 expression at both the mRNA and protein levels, an activity not reported for olaparib. The paper states that compound 9 exhibited CDK12 inhibition activities comparable with those of ola in mRNA and protein level [1]. However, the specific quantitative data on CDK12 expression reduction is not extracted in the available text.

CDK12 downregulation dual-target inhibition HER2-positive breast cancer

Optimal Research Applications for Antitumor Agent-104 Based on Quantitative Evidence


Investigating Synthetic Lethality in HER2-Positive Breast Cancer Models

Utilize antitumor agent-104 in HER2-positive breast cancer cell lines (e.g., SKBR3) to study the synergistic effects of combined PARP1 and CDK12 inhibition on DNA damage repair pathways and cell viability, leveraging its superior cytotoxicity over olaparib [1]. This compound is particularly suited for research exploring the role of CDK12 amplification, which occurs in 71% of HER2-positive cases, in therapeutic response and resistance [1].

Evaluating Response in BRCA-Mutant Triple-Negative Breast Cancer (TNBC) Models

Employ antitumor agent-104 in BRCA-mutant TNBC cell lines (e.g., HCC1937) to assess its enhanced sensitivity compared to olaparib, providing a tool to dissect the contribution of CDK12 suppression to PARP inhibitor response in homologous recombination-deficient backgrounds [1].

Mechanistic Studies of Dual PARP1/CDK12 Inhibition on DNA Damage Signaling

Use antitumor agent-104 to examine the combined impact on γ-H2AX foci formation, PARylation of PARP1, and downstream DDR gene expression, given its demonstrated ability to increase γ-H2AX production and inhibit PARP1 activity at 0.1 μM [1]. This enables detailed mapping of cross-talk between PARP1-mediated single-strand break repair and CDK12-dependent homologous recombination.

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